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Cat. No.: B3062623

REHOVOT, Israel & HONOLULU, HI — The Phase llI clinical trial known as MACSI (Membrane-
Activated Chelator Stroke Intervention), evaluating the efficacy of DP-b99 in patients with acute
ischemic stroke, was terminated prematurely. The decision, based on a planned interim
analysis, revealed no evidence of clinical benefit for the investigational drug compared to
placebo. This technical support guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the MACSI trial, the reasons for its failure, and
a detailed examination of the underlying science and experimental protocols.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the failure of the MACSI trial?

The MACSI trial was stopped due to futility. A planned interim analysis of 446 patients
demonstrated that DP-b99 was not effective in improving outcomes for patients with acute
ischemic stroke. The primary efficacy endpoint, the distribution of the modified Rankin Scale
(mRS) scores at 90 days, showed no statistically significant difference between the DP-b99
and placebo groups.[1][2]

Q2: Were there any safety concerns with DP-b99?

No significant safety concerns were raised in the MACSI trial. The mortality rates and the
incidence of serious and non-serious adverse events were similar between the DP-b99 and
placebo groups.[2]
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Q3: What was the proposed mechanism of action for DP-b99?

DP-b99 is a lipophilic, membrane-activated chelator of zinc and calcium ions.[3][4] In the
context of an ischemic stroke, excessive intracellular zinc accumulation is believed to
contribute to neuronal cell death through various pathways, including the activation of matrix
metalloproteinases and excitotoxicity. DP-b99 was designed to selectively chelate excess zinc
at the cell membrane, thereby mitigating these downstream neurotoxic effects.

Q4: Why did the promising preclinical results for DP-b99 not translate to clinical success?

This is a common challenge in the development of neuroprotective agents for stroke. Several
factors may have contributed to the disconnect between preclinical and clinical findings for DP-
b99:

e Animal Models vs. Human Stroke: Preclinical studies often use young, healthy animals with
induced strokes that may not accurately reflect the heterogeneity of stroke in humans, who
are often older and have comorbidities.

o Therapeutic Window: The time window for effective neuroprotection is likely very narrow.
While preclinical studies may have administered DP-b99 very early after the ischemic event,
the 9-hour window in the MACSI trial may have been too late for a significant number of
patients.

o Complexity of Ischemic Cascade: The pathophysiology of ischemic stroke is incredibly
complex, involving multiple redundant and interacting pathways. Targeting a single
mechanism, such as zinc chelation, may be insufficient to produce a clinically meaningful
benefit.

Troubleshooting Guide: Understanding the MACSI
Trial Failure

This section provides a deeper dive into the experimental design and results of the MACSI trial
to help researchers troubleshoot potential pitfalls in their own neuroprotective drug
development programs.

Experimental Protocols
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MACSI Trial Design (NCT00893867)

e Study Design: A randomized, double-blind, placebo-controlled, multicenter, multinational,
parallel-group Phase Il trial.

o Patient Population: Patients aged 18-85 years with acute ischemic stroke who were not
eligible for treatment with recombinant tissue plasminogen activator (rt-PA). Key inclusion
criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 10-16 and
clinical signs of cortical involvement (e.g., language dysfunction, visual field defect, or
neglect).

« Intervention: Intravenous infusion of DP-b99 (1.0 mg/kg/day) or a matching placebo for four

consecutive days.
o Treatment Window: Treatment was initiated within 9 hours of stroke symptom onset.

o Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS) at
90 days, analyzed as an ordinal outcome.

e Secondary Efficacy Endpoints: Included the proportion of patients with an mRS score of 0-1,
the proportion of patients with an NIHSS score of 0-1, and the number of days spent at home
within 90 days.

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the interim analysis of the
MACSI trial that led to its termination.
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Outcome DP-b99 Placebo Odds Ratio |
-value

Measure (n=218) (n=219) (OR) >

Primary Endpoint

Ordinal MRS at No significant No significant 0.105

Day 90 difference difference (unadjusted)

0.21 (adjusted)

Secondary

Endpoints

MRS Score 0-1
at Day 90

20.6% 28.8% 0.64 -

NIHSS Score 0-1
at Day 90

19.3% 25.6% 0.69 -

Mortality at Day
90

16.5% 15.1% 0.90 -

Median Days at
36.0 36.5 1.28 -
Home

Data sourced from Lees KR, et al. Stroke. 2013;44:1297-1302 and presentations at the
International Stroke Conference 2013.

Visualizing the Science

Proposed Signaling Pathway of Zinc Excitotoxicity in
Ischemic Stroke

The following diagram illustrates the hypothesized role of zinc in the ischemic cascade and the
intended point of intervention for DP-b99.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3062623?utm_src=pdf-body-img
https://www.benchchem.com/product/b3062623?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

References

e 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

o 2. ahajournals.org [ahajournals.org]

e 3. Zinc: new clues to diverse roles in brain ischemia - PMC [pmc.ncbi.nim.nih.gov]
e 4. The Important Role of Zinc in Neurological Diseases | MDPI [mdpi.com]

« To cite this document: BenchChem. [MACSI Trial for DP-b99: A Technical Troubleshooting
Guide on its Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062623#why-did-the-macsi-trial-for-dp-b99-fail]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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